2-Fluoro-N-((tetrahydrofuran-2-yl)methyl)pyridin-4-amine
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Overview
Description
2-Fluoro-N-((tetrahydrofuran-2-yl)methyl)pyridin-4-amine is a synthetic organic compound that features a fluorine atom, a tetrahydrofuran ring, and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-N-((tetrahydrofuran-2-yl)methyl)pyridin-4-amine typically involves the following steps:
Fluorination of Pyridine:
Formation of Tetrahydrofuran Derivative: The tetrahydrofuran ring can be synthesized through various methods, including the cyclization of 1,4-dihalobutanes with a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-N-((tetrahydrofuran-2-yl)methyl)pyridin-4-amine can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while oxidation can produce pyridine N-oxides.
Scientific Research Applications
2-Fluoro-N-((tetrahydrofuran-2-yl)methyl)pyridin-4-amine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological disorders due to its ability to interact with specific receptors.
Materials Science: The compound’s unique structure makes it useful in the development of novel materials with specific electronic properties.
Biological Research: It can be used to study the effects of fluorinated compounds on biological systems, providing insights into their potential therapeutic uses.
Mechanism of Action
The mechanism of action of 2-Fluoro-N-((tetrahydrofuran-2-yl)methyl)pyridin-4-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorine atom can enhance the compound’s binding affinity to these targets, leading to increased potency and selectivity. The tetrahydrofuran ring can also contribute to the compound’s overall stability and bioavailability .
Comparison with Similar Compounds
Similar Compounds
2-Fluoropyridine: Shares the fluorinated pyridine ring but lacks the tetrahydrofuran moiety.
N-((Tetrahydrofuran-2-yl)methyl)pyridin-4-amine: Similar structure but without the fluorine atom.
Uniqueness
2-Fluoro-N-((tetrahydrofuran-2-yl)methyl)pyridin-4-amine is unique due to the combination of the fluorine atom and the tetrahydrofuran ring, which imparts distinct chemical and biological properties. This combination can enhance the compound’s stability, binding affinity, and overall effectiveness in various applications .
Properties
Molecular Formula |
C10H13FN2O |
---|---|
Molecular Weight |
196.22 g/mol |
IUPAC Name |
2-fluoro-N-(oxolan-2-ylmethyl)pyridin-4-amine |
InChI |
InChI=1S/C10H13FN2O/c11-10-6-8(3-4-12-10)13-7-9-2-1-5-14-9/h3-4,6,9H,1-2,5,7H2,(H,12,13) |
InChI Key |
MIXQSHXXOZXLEN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)CNC2=CC(=NC=C2)F |
Origin of Product |
United States |
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